molecular formula C7H7BrN2O2 B033979 2-Bromo-6-methyl-4-nitroaniline CAS No. 102170-56-9

2-Bromo-6-methyl-4-nitroaniline

Cat. No. B033979
M. Wt: 231.05 g/mol
InChI Key: DCNWQCOXGLGSRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-methyl-4-nitroaniline and related compounds involves complex organic reactions, including acetylation, nitration, and various catalytic processes. For instance, an improvement in the synthesis technique for 2-methyl-6-nitroaniline, a closely related compound, was achieved by detaching acetylation and nitration into two parts, allowing for easier temperature control during the nitration process, with a yield of 59.4% and purity up to 99.68% (Sun Cheng-hui, 2009).

Molecular Structure Analysis

Molecular structure analysis of 2-Bromo-6-methyl-4-nitroaniline derivatives reveals detailed insights into their crystallographic configurations. For example, the crystal structures of 2-methyl-6-nitroanilinium bromide and iodide showcase how hydrocarbon layers and ionic layers interact via hydrogen bonds to form infinite chains, highlighting the compound's intricate molecular interactions (A. Lemmerer & D. Billing, 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-6-methyl-4-nitroaniline are characterized by their hydrogen bonding and potential energy surface dynamics. For example, theoretical calculations on 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts revealed energy barriers for the rotation of the nitro group, indicating the significant impact of molecular interactions on their chemical behavior (Volodymyr V. Medviediev & M. Daszkiewicz, 2021).

Scientific Research Applications

Application 1: Design and Synthesis of CK2 Inhibitors and Telmisartan-Glitazone Hybrid Analogs

  • Summary of the Application : 2-Bromo-6-methyl-4-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .

Application 2: Electrospinning Technique

  • Summary of the Application : 2-Methyl-4-nitroaniline, a compound similar to 2-Bromo-6-methyl-4-nitroaniline, has been used in preparing in-plane aligned nanofibers by the electrospinning technique .
  • Results or Outcomes : The result of this process is the formation of in-plane aligned nanofibers. These nanofibers can have various applications, such as in the fabrication of nanocomposites, sensors, and tissue engineering scaffolds .

Application 3: Organic Synthesis

  • Summary of the Application : 2-Bromo-6-methyl-4-nitroaniline is used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic molecules.

Safety And Hazards

2-Bromo-6-methyl-4-nitroaniline may cause eye and skin irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-bromo-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNWQCOXGLGSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303612
Record name 2-bromo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methyl-4-nitroaniline

CAS RN

102170-56-9
Record name 2-bromo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
… The residue was purified by silica gel chromatography (n-hexane/ethyl acetate, 4/1, v/v) to give 2-bromo-6-methyl-4-nitroaniline as a yellow solid (2.75ág, 91%). Mp: 178–179á░C. Rf: …
Number of citations: 18 www.sciencedirect.com

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